molecular formula C21H22N4O B6583976 7-methyl-N-(3-methylphenyl)-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine CAS No. 1251623-05-8

7-methyl-N-(3-methylphenyl)-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine

Cat. No. B6583976
CAS RN: 1251623-05-8
M. Wt: 346.4 g/mol
InChI Key: RMLVTIKZHXZEHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-methyl-N-(3-methylphenyl)-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine, also known as MMP-3-PY-1-NA, is an organic compound that belongs to the class of heterocyclic compounds. It is an important intermediate in the synthesis of several drugs, including those used to treat cancer, HIV, and other diseases. MMP-3-PY-1-NA has been studied extensively in the laboratory, and its properties and applications have been thoroughly investigated.

Scientific Research Applications

7-methyl-N-(3-methylphenyl)-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amineA has been used in a variety of scientific research applications. It has been used as a starting material in the synthesis of several drugs, including those used to treat cancer, HIV, and other diseases. It has also been used in the synthesis of fluorescent molecules, which can be used to detect various biological processes. In addition, it has been used in the synthesis of compounds with potential therapeutic applications, such as compounds that can inhibit the activity of enzymes involved in the metabolism of drugs.

Mechanism of Action

7-methyl-N-(3-methylphenyl)-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amineA is an organic compound that belongs to the class of heterocyclic compounds. It is believed to act as an inhibitor of enzymes involved in the metabolism of drugs, meaning that it can prevent the breakdown of drugs in the body. It is also believed to interact with other molecules in the body, such as proteins, to produce other compounds with therapeutic properties.
Biochemical and Physiological Effects
7-methyl-N-(3-methylphenyl)-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amineA has been studied extensively in the laboratory, and its biochemical and physiological effects have been thoroughly investigated. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, meaning that it can prevent the breakdown of drugs in the body. It has also been shown to interact with other molecules in the body, such as proteins, to produce other compounds with therapeutic properties. Additionally, it has been shown to possess anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

7-methyl-N-(3-methylphenyl)-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amineA is a useful compound for laboratory experiments due to its low cost and ease of synthesis. Additionally, its inhibitory activity towards enzymes involved in the metabolism of drugs makes it a useful tool in the development of new drugs. However, it is important to note that the compound is not suitable for use in humans due to its potential toxicity.

Future Directions

The future directions for 7-methyl-N-(3-methylphenyl)-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amineA include further investigation into its biochemical and physiological effects, as well as its potential therapeutic applications. Additionally, further research into its potential toxicity and its interactions with other molecules in the body could lead to the development of new drugs. Finally, further research into its use as a fluorescent molecule could lead to new ways of detecting various biological processes.

Synthesis Methods

7-methyl-N-(3-methylphenyl)-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amineA is synthesized from 3-methylphenylacetonitrile, pyrrolidine, and 1,8-naphthyridine in a three-step reaction. In the first step, 3-methylphenylacetonitrile is treated with pyrrolidine in the presence of an acid catalyst to form the corresponding acylated product. In the second step, the acylated product is reacted with 1,8-naphthyridine in the presence of a base catalyst to form the desired product. Finally, the product is treated with a methylating agent to yield the final product.

properties

IUPAC Name

[7-methyl-4-(3-methylanilino)-1,8-naphthyridin-3-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O/c1-14-6-5-7-16(12-14)24-19-17-9-8-15(2)23-20(17)22-13-18(19)21(26)25-10-3-4-11-25/h5-9,12-13H,3-4,10-11H2,1-2H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMLVTIKZHXZEHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=C3C=CC(=NC3=NC=C2C(=O)N4CCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-methyl-N-(3-methylphenyl)-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine

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